1-Boc-3-benzyl-3-piperidinecarboxylic acid

Lipophilicity CNS drug discovery ADME

CNS drug discovery programs often stall when simple N-Boc-piperidine scaffolds fail to achieve adequate blood-brain barrier penetration. 1-Boc-3-benzyl-3-piperidinecarboxylic acid (XLogP3 2.9 vs. 1.1 for the non-benzylated analog) directly addresses this with its lipophilic 3-benzyl quaternary stereocenter. • CNS Intermediate: Direct precursor to ghrelin receptor agonists (e.g., Anamorelin); chiral resolution yields enantiopure (R)-enantiomer (CAS 339539-81-0). • Quality: ≥98% purity ensures reproducible SAR data for late-stage functionalization. • Supply: Multi-gram quantities in stock; ambient temperature shipping.

Molecular Formula C18H25NO4
Molecular Weight 319.4 g/mol
CAS No. 170838-83-2
Cat. No. B112092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-benzyl-3-piperidinecarboxylic acid
CAS170838-83-2
Molecular FormulaC18H25NO4
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-11-7-10-18(13-19,15(20)21)12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21)
InChIKeySLWITFDUIZLEJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-3-benzyl-3-piperidinecarboxylic Acid (CAS 170838-83-2): A Protected Piperidine Scaffold for CNS and Chiral Drug Intermediates


1-Boc-3-benzyl-3-piperidinecarboxylic acid (CAS 170838-83-2) is a heterocyclic building block belonging to the N-Boc-piperidine class [1]. It features a tert-butoxycarbonyl (Boc)-protected secondary amine, a carboxylic acid at the 3-position, and a benzyl substituent at the same carbon, creating a quaternary stereocenter [1]. This scaffold is primarily employed as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system .

Why 1-Boc-3-benzyl-3-piperidinecarboxylic Acid Cannot Be Replaced by Typical N-Boc-piperidine Carboxylic Acids


Simple N-Boc-piperidine monocarboxylic acids like 1-Boc-nipecotic acid (CAS 88495-54-9) lack the critical 3-benzyl substituent, resulting in significantly lower lipophilicity (XLogP3 of 1.1 vs. 2.9 for the title compound) and reduced steric bulk [1]. Conversely, the analogous 1-Boc-3-benzylpiperazine (CAS 502649-29-8) presents a chemically distinct basic amine (pKa ~8.45) rather than the carboxylic acid functionality (pKa ~4.40) required for amide coupling or prodrug strategies . Furthermore, the quaternary center at the 3-position creates a chiral axis, and the racemate can be resolved to yield enantiopure intermediates—a feature absent in achiral analogs—which is a prerequisite for the synthesis of specific drug molecules like Anamorelin [2].

Quantitative Differentiation Evidence for 1-Boc-3-benzyl-3-piperidinecarboxylic Acid (170838-83-2)


Computed Lipophilicity (XLogP3) Compared to 1-Boc-nipecotic Acid

The presence of the 3-benzyl group dramatically increases lipophilicity compared to the unsubstituted 1-Boc-piperidine-3-carboxylic acid. The XLogP3 value for 1-Boc-3-benzyl-3-piperidinecarboxylic acid is 2.9, while the value for 1-Boc-nipecotic acid is 1.1 [1]. This represents a ΔXLogP3 of +1.8 units.

Lipophilicity CNS drug discovery ADME

Ionization State (pKa) Compared to 1-Boc-3-benzylpiperazine

The chemical functionality of the target compound provides a carboxylic acid moiety, resulting in an acidic pKa of 4.40±0.20 (predicted) . In contrast, the piperazine analog 1-Boc-3-benzylpiperazine features a basic piperazine nitrogen with a pKa of 8.45±0.40 . This fundamental difference dictates the compound's ionic state at physiological pH and its suitability for downstream conjugation.

Ionization Reactivity Salt formation

Enantiomeric Resolution Pathway Documented in Patent Literature

The racemic 1-Boc-3-benzyl-3-piperidinecarboxylic acid can be resolved into its (R)- and (S)-enantiomers. A specific patent (CN106187865A) details a method using (R)-(+)-α-methylbenzylamine to separate the enantiomers with high efficiency [1]. The (R)-enantiomer (CAS 339539-81-0) is a documented intermediate for the drug Anamorelin [2].

Chiral resolution Enantiopure synthesis Anamorelin

High GC Purity Specification for Precise Research Applications

A commercial source, Chem-Impex International, specifies the purity of this compound as ≥ 99% (GC) . This is a tighter specification compared to the 95-97% purity range commonly offered for simple N-Boc-piperidine building blocks .

Purity specification GC analysis Quality control

Optimal Application Scenarios for Procuring 1-Boc-3-benzyl-3-piperidinecarboxylic Acid


CNS Drug Discovery Programs Requiring a Lipophilic Piperidine Scaffold

The high XLogP3 value of 2.9, compared to 1.1 for the non-benzylated analog, directly supports the selection of this scaffold for CNS targets where blood-brain barrier penetration is hypothesized to correlate with lipophilicity [1]. This scaffold has been employed in the construction of modulators for central nervous system targets .

Synthesis of Chiral Drug Intermediates like Anamorelin

Researchers aiming to access chirally pure drug substances such as Anamorelin, a ghrelin receptor agonist, should procure this compound. The (R)-enantiomer (CAS 339539-81-0) is a direct intermediate in its synthesis, and the racemate can be resolved using published methods [1].

High-Fidelity Medicinal Chemistry Requiring Stringent Purity Specifications

When a drug discovery project demands building blocks with minimal impurity profiles to ensure reliable SAR data, this compound is available with a certified purity of ≥ 99% (GC) [1]. This specification ensures the highest level of confidence in its use as a key intermediate for late-stage functionalization.

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